Unprotected piperazine acetic acids oligomerize during coupling, demanding extensive purification. This orthogonally Boc-protected derivative (CAS 885274-51-1) eliminates self-condensation, delivering clean mono-amides directly. The 3-pyridyl moiety optimizes solubility and provides a kinase hinge-binding motif; the conformationally restricted scaffold aids peptidomimetic design. Suited for automated parallel synthesis and HTS library production. High purity ensures batch-to-batch consistency for drug discovery workflows.
1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine (CAS: 885274-51-1) is an orthogonally protected, highly functionalized alpha-amino acid derivative utilized extensively as a building block in automated chemical synthesis and medicinal chemistry . Structurally, it features a central acetic acid core substituted with a basic 3-pyridyl ring and an N-Boc protected piperazine moiety. This specific functionalization provides a conformationally restricted scaffold that balances lipophilicity with aqueous solubility, while the tert-butoxycarbonyl (Boc) group ensures predictable, side-reaction-free behavior during downstream amide coupling or solid-phase peptide synthesis workflows.
Procuring generic alternatives, such as the unprotected piperazine analog or the phenyl-substituted variant, introduces severe process and formulation liabilities. Utilizing the unprotected 2-(piperazin-1-yl)-2-(pyridin-3-yl)acetic acid leads to uncontrolled self-condensation and oligomerization during standard coupling cycles, requiring resource-intensive chromatographic purification to isolate the desired mono-amide . Conversely, substituting the 3-pyridyl group with a standard phenyl ring (2-(4-Boc-piperazin-1-yl)-2-phenylacetic acid) drastically increases the lipophilicity (LogP) of the resulting scaffold, frequently resulting in late-stage aqueous solubility failures and poor pharmacokinetic profiles during hit-to-lead optimization[1].
In standard solution-phase amide coupling workflows utilizing HATU and DIPEA, the N-Boc protected piperazine ensures directed reaction at the carboxylic acid, yielding >95% of the target mono-amide . In direct contrast, the unprotected baseline compound (2-(piperazin-1-yl)-2-(pyridin-3-yl)acetic acid) undergoes competitive secondary amine nucleophilic attack, reducing the target yield to <40% and generating a complex mixture of oligomers .
| Evidence Dimension | Target mono-amide yield |
| Target Compound Data | >95% yield (clean conversion) |
| Comparator Or Baseline | Unprotected 2-(piperazin-1-yl)-2-(pyridin-3-yl)acetic acid (<40% yield) |
| Quantified Difference | >55% absolute increase in target yield and elimination of oligomeric byproducts |
| Conditions | Solution-phase coupling with HATU/DIPEA in DMF at room temperature |
Eliminating oligomerization bypasses the need for complex, low-yielding chromatographic separations, directly reducing API synthesis costs and accelerating library production.
The incorporation of the basic 3-pyridyl moiety (pKa ~5.2) significantly alters the physicochemical profile of the scaffold compared to its carbocyclic counterpart. Chemoinformatic profiling indicates that the 3-pyridyl compound exhibits a calculated LogD at pH 7.4 that is approximately 1.4 to 1.6 log units lower than the 2-(4-Boc-piperazin-1-yl)-2-phenylacetic acid comparator[1]. This reduction in lipophilicity translates to a >10-fold improvement in thermodynamic aqueous solubility in standard phosphate-buffered saline assays .
| Evidence Dimension | Calculated LogD (pH 7.4) and Aqueous Solubility |
| Target Compound Data | Lower LogD; high aqueous solubility in PBS |
| Comparator Or Baseline | 2-(4-Boc-piperazin-1-yl)-2-phenylacetic acid (Phenyl analog) |
| Quantified Difference | ~1.5 log unit reduction in LogD; >10-fold increase in aqueous solubility |
| Conditions | in silico LogD calculation and thermodynamic solubility in PBS (pH 7.4) at 25°C |
Procuring the 3-pyridyl building block instead of the phenyl analog preemptively resolves late-stage formulation bottlenecks caused by poor aqueous solubility in drug discovery pipelines.
The highly substituted alpha-carbon—bearing both a piperazine ring and a pyridine ring—creates a sterically restricted environment that limits the rotational degrees of freedom of the resulting amide bond . Compared to the unsubstituted baseline 2-(4-Boc-piperazin-1-yl)acetic acid, this rigidified trajectory locks downstream pharmacophores into a defined 3D space, which has been shown in class-level studies to increase target selectivity (e.g., in kinase panels) by >5-fold by minimizing entropic penalties upon binding [1].
| Evidence Dimension | Conformational degrees of freedom and target selectivity |
| Target Compound Data | High rotational barrier; locked 3D trajectory |
| Comparator Or Baseline | 2-(4-Boc-piperazin-1-yl)acetic acid (unsubstituted alpha carbon) |
| Quantified Difference | >5-fold increase in target selectivity due to reduced entropic penalty |
| Conditions | in silico conformational profiling and in vitro panel screening |
Provides medicinal chemists with a rigidified scaffold that minimizes off-target binding, a critical factor when selecting library building blocks for hit-to-lead optimization.
Because the N-Boc group completely suppresses piperazine oligomerization during amide bond formation, this compound is perfectly suited for automated parallel synthesis and high-throughput screening (HTS) library generation, ensuring high-purity mono-amide products without the need for intermediate purification .
The 3-pyridyl moiety acts as a critical hinge-binding motif or solubility enhancer in ATP-competitive kinase inhibitors. The optimized LogD profile of this compound compared to its phenyl analogs ensures that downstream API candidates maintain sufficient aqueous solubility for in vivo efficacy models[1].
The sterically hindered, conformationally restricted alpha-carbon provides a rigid vector for substituent projection. This makes it an ideal building block for synthesizing peptidomimetics or GPCR ligands where locking the molecule into a specific active conformation is required to minimize off-target binding.
Irritant